molecular formula C10H9IN2 B1378416 1-Benzyl-5-iodoimidazole CAS No. 941286-76-6

1-Benzyl-5-iodoimidazole

Cat. No.: B1378416
CAS No.: 941286-76-6
M. Wt: 284.1 g/mol
InChI Key: LJUFISVVTYNDGH-UHFFFAOYSA-N
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Description

1-Benzyl-5-iodoimidazole is a chemical compound with the CAS Number: 941286-76-6 and a molecular weight of 284.1 . Its IUPAC name is 1-benzyl-5-iodo-1H-imidazole . It is a derivative of imidazole, a five-membered heterocyclic moiety .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H9IN2 . The InChI code for this compound is 1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including [3 + 2] cycloaddition reactions , and multicomponent reactions .


Physical and Chemical Properties Analysis

This compound is a solid that is highly soluble in water and other polar solvents . It has a molecular weight of 284.1 .

Scientific Research Applications

Biological Activity and Drug Development

Benzimidazoles, including derivatives like 1-Benzyl-5-iodoimidazole, are widely explored for their biological activities. They serve as key scaffolds in medicinal chemistry for developing new therapeutic agents. For instance, certain benzimidazole derivatives have shown efficacy against parasitic infections like Echinococcus multilocularis, suggesting potential applications in treating diseases caused by similar pathogens (Walchshofer et al., 1990).

Enzyme Modulation

Benzimidazole derivatives have been studied for their ability to modulate enzyme activities. Research has shown that compounds like 1-benzylimidazole can influence the activities of enzymes such as cytochromes P-450, epoxide hydrolases, and UDP-glucuronosyltransferases, which play crucial roles in drug metabolism and detoxification processes in the liver (Magdalou et al., 1988).

Neurological Applications

Some benzimidazole derivatives are investigated for their neuroprotective properties and potential applications in treating neurological disorders. For example, certain 5-substituted benzimidazoles have been identified as potent antagonists of the NMDA receptor, which is involved in neurological functions and disorders. This suggests a possible avenue for research into benzimidazole derivatives, including this compound, for developing treatments for conditions like neuropathic pain and neurodegenerative diseases (Mccauley et al., 2004).

Mechanism of Action

Target of Action

1-Benzyl-5-iodoimidazole primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme plays a crucial role in the cyclization of N-terminal glutamine residues into pyroglutamate, a modification that can influence the stability and biological activity of proteins.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely that it impacts the processing of proteins that undergo n-terminal glutamine cyclization . The downstream effects of this could be wide-ranging, given the diverse roles of such proteins in cellular function.

Result of Action

Given its target, it is likely that the compound could influence the function of proteins that undergo N-terminal glutamine cyclization . This could potentially have wide-ranging effects on cellular function, depending on the specific proteins affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how this compound interacts with its target and exerts its effects

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 1-Benzyl-5-iodoimidazole could involve further exploration of its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

1-Benzyl-5-iodoimidazole plays a crucial role in various biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature and pH. Over time, this compound may degrade into other products, which can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exert more pronounced biological effects, including potential therapeutic benefits . At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution can be influenced by factors such as lipophilicity and molecular size . Once inside the cells, this compound can localize to specific cellular compartments, where it can exert its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-5-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUFISVVTYNDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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